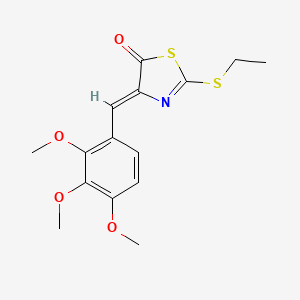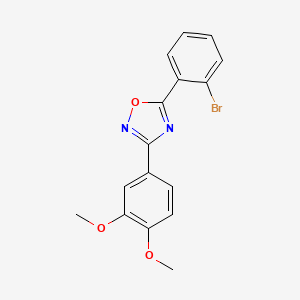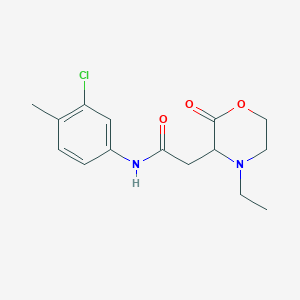![molecular formula C14H14N2O3 B4879742 3-(1,3-benzodioxol-5-yl)-5-methyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B4879742.png)
3-(1,3-benzodioxol-5-yl)-5-methyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1,3-benzodioxol-5-yl)-5-methyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine, also known as CTDP-31, is a novel compound that has gained significant attention in scientific research. It belongs to the class of isoxazoles and has been shown to have potential therapeutic applications in various diseases.
作用機序
The exact mechanism of action of 3-(1,3-benzodioxol-5-yl)-5-methyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine is not fully understood. However, it has been shown to interact with various receptors in the brain such as the dopamine D2 receptor, the serotonin 5-HT2A receptor, and the alpha7 nicotinic acetylcholine receptor. 3-(1,3-benzodioxol-5-yl)-5-methyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down acetylcholine in the brain.
Biochemical and Physiological Effects:
3-(1,3-benzodioxol-5-yl)-5-methyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine has been shown to have various biochemical and physiological effects. It can increase the levels of neurotransmitters such as dopamine and serotonin in the brain, which are involved in mood regulation and cognitive function. 3-(1,3-benzodioxol-5-yl)-5-methyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine can also increase the levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons in the brain. In addition, 3-(1,3-benzodioxol-5-yl)-5-methyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine can reduce the levels of oxidative stress and inflammation in the brain.
実験室実験の利点と制限
One of the advantages of 3-(1,3-benzodioxol-5-yl)-5-methyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine is its high potency and selectivity for its target receptors. It has also been shown to have good bioavailability and can cross the blood-brain barrier. However, one of the limitations of 3-(1,3-benzodioxol-5-yl)-5-methyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for research on 3-(1,3-benzodioxol-5-yl)-5-methyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine. One direction is to further investigate its potential therapeutic applications in various diseases such as Alzheimer's disease, Parkinson's disease, and schizophrenia. Another direction is to investigate its potential as a cognitive enhancer and its effects on learning and memory. Additionally, further research is needed to understand the exact mechanism of action of 3-(1,3-benzodioxol-5-yl)-5-methyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine and to optimize its pharmacokinetic properties for clinical use.
合成法
The synthesis of 3-(1,3-benzodioxol-5-yl)-5-methyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine involves a multi-step process starting from commercially available starting materials. The first step involves the reaction of 2-methyl-4-nitroanisole with 2,3-dihydrofuran in the presence of a base to yield the corresponding furan derivative. The second step involves the reduction of the nitro group to an amino group using a reducing agent such as palladium on carbon. The final step involves the reaction of the amino derivative with 1,3-benzodioxole-5-carboxylic acid in the presence of a coupling agent such as HATU to yield 3-(1,3-benzodioxol-5-yl)-5-methyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine.
科学的研究の応用
3-(1,3-benzodioxol-5-yl)-5-methyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine has been shown to have potential therapeutic applications in various diseases such as Alzheimer's disease, Parkinson's disease, and schizophrenia. It has been shown to have neuroprotective effects and can inhibit the aggregation of amyloid-beta peptides, which are associated with Alzheimer's disease. 3-(1,3-benzodioxol-5-yl)-5-methyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine has also been shown to have antipsychotic effects and can improve cognitive function in animal models of schizophrenia. In addition, 3-(1,3-benzodioxol-5-yl)-5-methyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine has been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.
特性
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-5-methyl-6,7-dihydro-4H-[1,2]oxazolo[4,5-c]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c1-16-5-4-11-10(7-16)14(15-19-11)9-2-3-12-13(6-9)18-8-17-12/h2-3,6H,4-5,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADOXOHMAKHKZFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)C(=NO2)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,3-benzodioxol-5-yl)-5-methyl-6,7-dihydro-4H-[1,2]oxazolo[4,5-c]pyridine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N,N-diethyl-1-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinecarboxamide](/img/structure/B4879665.png)


![1-benzyl-4-(difluoromethyl)-3-methyl-6-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4879679.png)
![N~2~-(4-ethylphenyl)-N~1~-{2-[(4-methylbenzyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4879688.png)
![4-fluoro-N-(4-methoxyphenyl)-N-(8-methyl-8-azabicyclo[3.2.1]oct-2-en-3-yl)benzamide hydrochloride](/img/structure/B4879703.png)
amino]-2,5-dioxo-1-pyrrolidinyl}benzoate](/img/structure/B4879710.png)
![1,1'-(9H-fluorene-2,7-diyldisulfonyl)bis[4-(2-methyl-2-propen-1-yl)piperazine]](/img/structure/B4879720.png)
![5-[4-(allyloxy)-3-methoxybenzylidene]-1-(4-ethoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4879733.png)
![2-[(2-bromobenzoyl)amino]-N-(2-ethoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4879734.png)
![N-{[(2-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B4879749.png)
![2-[3-(1-allyl-1H-pyrazol-3-yl)phenyl]quinoxaline](/img/structure/B4879753.png)
![5-(4-fluorophenyl)-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide](/img/structure/B4879754.png)